molecular formula C17H13ClN2OS2 B2661836 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide CAS No. 292053-12-4

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2661836
CAS No.: 292053-12-4
M. Wt: 360.87
InChI Key: SYXWSIMOAXURGA-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C₁₇H₁₃ClN₂OS₂. It is a benzothiophene derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-methylphenyl isothiocyanate under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-10-6-8-11(9-7-10)19-17(22)20-16(21)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXWSIMOAXURGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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